1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-
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Overview
Description
1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anti-cancer, anti-inflammatory, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Sodium hydride (NaH), alkyl halides, dimethylformamide (DMF) as solvent.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2, this compound can disrupt the cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar kinase inhibition properties.
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in various medicinal chemistry applications.
Uniqueness
1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies in cancer treatment .
Properties
CAS No. |
4680-51-7 |
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Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(3-8-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) |
InChI Key |
UOZYUNMWPMJYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NN2)C(=O)N(C1=O)C |
Origin of Product |
United States |
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